whi-p180
Overview
Description
It is known for its ability to inhibit various kinases, including the human proto-oncogene RET, kinase insert domain receptor (KDR), and epidermal growth factor receptor (EGFR) . The compound has shown promise in various biological and medical applications due to its potent inhibitory effects.
Mechanism of Action
Target of Action
The primary targets of 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline are B-Raf/B-RafV600E and EGFR/VEGFR2 kinases . These kinases play a crucial role in cell signaling pathways, regulating cell growth and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It selectively inhibits B-Raf and B-Raf V600E over C-Raf . It also actively inhibits EGFR and VEGFR2 . The inhibition of these kinases disrupts the signaling pathways, leading to changes in cell growth and survival.
Biochemical Pathways
The affected pathways include the B-Raf and EGFR/VEGFR2 signaling pathways. The inhibition of these pathways disrupts the normal cell signaling processes, affecting cell growth and survival . The downstream effects of this disruption can lead to the death of cancer cells, thereby exhibiting its potential as an anticancer agent.
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and survival, particularly in cancer cells. By inhibiting the activity of key kinases involved in cell signaling pathways, the compound disrupts normal cell processes, leading to the potential death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
WHI-P180 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 3-aminophenol under specific conditions to yield this compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
WHI-P180 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the quinazoline core structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and DMF. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
WHI-P180 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and related signaling pathways.
Biology: Employed in research involving cell signaling and growth factor receptors.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer and immune-related diseases.
Industry: Utilized in the development of kinase inhibitors and other bioactive compounds
Comparison with Similar Compounds
WHI-P180 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
WHI-P154: Another multi-kinase inhibitor with similar inhibitory effects on EGFR and Janus Kinase 3 (JAK3) .
Purvalanol A: A cyclin-dependent kinase inhibitor with potent inhibitory effects on ABCG2-mediated transport .
Bohemine, Roscovitine, and Olomoucine: Other cyclin-dependent kinase inhibitors with varying degrees of inhibitory effects and phototoxicity .
Properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYIYYKEIXHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943478 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-08-7 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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